2-(1-Chlorobutan-2-yl)bicyclo[2.2.1]heptane
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Overview
Description
2-(1-Chlorobutan-2-yl)bicyclo[221]heptane is an organic compound with the molecular formula C11H19Cl It is a derivative of bicyclo[221]heptane, a structure known for its rigidity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chlorobutan-2-yl)bicyclo[2.2.1]heptane typically involves the reaction of bicyclo[2.2.1]heptane with 1-chlorobutane under specific conditions. One common method is the hydrochlorination of bicyclo[2.2.1]heptane in the presence of a catalyst such as aluminum chloride. The reaction is carried out in a solvent like methylene chloride at controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(1-Chlorobutan-2-yl)bicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction Reactions: Reduction can be used to modify the bicyclic structure or the butyl side chain.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.
Scientific Research Applications
2-(1-Chlorobutan-2-yl)bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(1-Chlorobutan-2-yl)bicyclo[2.2.1]heptane exerts its effects depends on the specific application. In chemical reactions, its rigid bicyclic structure influences the reactivity and selectivity of the compound. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane, 2-chloro-: A closely related compound with similar structural features but different substituents.
Norbornane derivatives: Compounds with a similar bicyclic framework but varying functional groups.
Uniqueness
2-(1-Chlorobutan-2-yl)bicyclo[2.2.1]heptane is unique due to the presence of the 1-chlorobutan-2-yl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C11H19Cl |
---|---|
Molecular Weight |
186.72 g/mol |
IUPAC Name |
2-(1-chlorobutan-2-yl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H19Cl/c1-2-9(7-12)11-6-8-3-4-10(11)5-8/h8-11H,2-7H2,1H3 |
InChI Key |
OBRFDACVKVHOQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCl)C1CC2CCC1C2 |
Origin of Product |
United States |
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